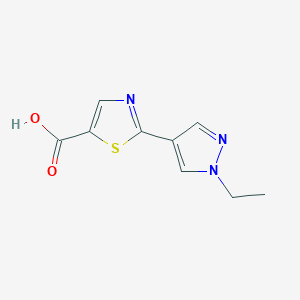

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H9N3O2S/c1-2-12-5-6(3-11-12)8-10-4-7(15-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

FXFYKTSVMWEOGY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Ethyl-1H-pyrazol-4-yl Intermediate

- Starting from substituted acetophenones, ethyl 2,4-dioxo-4-arylbutanoates are synthesized by reaction with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran at low temperatures.

- These diketone esters undergo condensation with hydrazine derivatives to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.

- Reduction of the ester group by lithium aluminum hydride in tetrahydrofuran produces pyrazolylmethanols.

- Selective oxidation with 2-iodoxybenzoic acid in dimethyl sulfoxide converts these to pyrazole carbaldehydes.

- Conversion of aldehydes to nitriles is achieved by treatment with liquid ammonia and iodine in tetrahydrofuran.

- Reaction of nitriles with hydrogen sulfide in pyridine yields pyrazole carbothioamides, which are key intermediates for thiazole ring formation.

Construction of the Thiazole Ring with Carboxylic Acid Group

- The thiazole ring is formed by cyclocondensation of pyrazole carbothioamides with α-bromo ketones or substituted phenacyl bromides in ethanol under reflux conditions.

- This cyclization introduces the thiazole ring at the 2-position of the pyrazole substituent.

- The carboxylic acid group at the 5-position of thiazole is introduced via appropriate substitution on the phenacyl bromide precursor or subsequent hydrolysis of ester functionalities.

Alternative Routes and Modifications

- Bromination of acetophenone derivatives followed by reaction with thiocarbamide or benzenecarbothioamide under acidic conditions can yield thiazole derivatives bearing carboxylic acid groups.

- Esterification and hydrazide formation steps are used for further functionalization and ring closure in related thiazole-pyrazole compounds.

- Use of hydrazine hydrate and aromatic aldehydes allows for hydrazone intermediates that can be cyclized to form the heterocyclic core.

Representative Reaction Scheme (Summarized)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetophenone derivative + Diethyl oxalate + KOtBu | THF, 0 °C to RT | Ethyl 2,4-dioxo-4-arylbutanoate | 65–80 | Formation of diketone ester |

| 2 | Diketone ester + Phenylhydrazine | Ethanol, reflux | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 65–80 | Pyrazole ring formation |

| 3 | Ester reduction | LiAlH4, THF, 0 °C | Pyrazolylmethanol | 85–88 | Reduction of ester to alcohol |

| 4 | Oxidation | 2-Iodoxybenzoic acid, DMSO, 0–20 °C | Pyrazole carbaldehyde | 85 | Selective oxidation |

| 5 | Aldehyde to nitrile | NH3 (liq), I2, THF, RT | Pyrazole carbonitrile | 78 | Conversion to nitrile |

| 6 | Nitrile + H2S | Pyridine, RT | Pyrazole carbothioamide | 80 | Thiolation |

| 7 | Carbothioamide + Phenacyl bromide | Ethanol, reflux | 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid derivative | 65–85 | Thiazole ring formation |

Research Outcomes and Characterization

- The synthesized compounds are characterized by infrared spectroscopy, nuclear magnetic resonance (1H and 13C NMR), and high-resolution mass spectrometry.

- NMR data confirm the presence of characteristic protons and carbons in the pyrazole and thiazole rings, including coupling constants indicative of fluorine substitution when applicable.

- Melting points and yields vary depending on substituents on the aryl groups attached to the pyrazole and thiazole rings, typically ranging from 62% to 85% yield.

- Biological screening of related compounds shows promising antimicrobial activity, suggesting potential pharmacological applications.

Summary and Perspectives from Varied Sources

- The preparation of 2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid involves a multi-step synthesis integrating pyrazole formation, functional group transformations, and thiazole ring cyclization.

- The key synthetic steps include formation of pyrazole carboxylates, reduction and oxidation to aldehydes, conversion to nitriles and carbothioamides, and final cyclocondensation to form the thiazole ring.

- Variations in substituents and reaction conditions allow for tuning of yields and physical properties.

- The methodologies are supported by extensive spectral characterization and biological activity assessments, confirming the structure and potential utility of the compounds.

- Alternative synthetic pathways involving bromination and hydrazone formation provide flexibility in accessing related derivatives.

This comprehensive synthesis approach provides a robust framework for preparing 2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid and analogues for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated solvents and bases like sodium hydroxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid group improves aqueous solubility (~10–20 mg/mL in buffered solutions), whereas benzylamino derivatives (e.g., ) show lower solubility due to hydrophobic substituents. Pyridine-containing analogues (e.g., ) exhibit higher solubility at physiological pH due to ionization.

- Lipophilicity (logP) : The ethylpyrazole group confers moderate lipophilicity (logP ~1.5–2.0), balancing membrane permeability and solubility. In contrast, alkoxy-substituted compounds (e.g., ) have higher logP values (~3.0–3.5), favoring tissue penetration but risking metabolic instability.

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of ethyl pyrazole derivatives with thiazole carboxylic acids under suitable conditions. The structural elucidation is often confirmed through techniques like NMR and X-ray crystallography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. In particular, it has shown:

- Inhibition of Tumor Cell Proliferation : This compound demonstrated significant anti-proliferative activity against various cancer cell lines, including hematologic and solid tumors. For example, it exhibited selective inhibition of the BJAB human B-cell lymphoma cell line, leading to cell cycle arrest at the G0/G1 phase without affecting normal human cells .

- Mechanism of Action : The mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

The compound also displays antimicrobial properties :

- Broad Spectrum Activity : It has been tested against a variety of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models:

- In Vivo Studies : Animal models have shown that 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid significantly reduces inflammation markers and edema in carrageenan-induced paw edema models .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

- Study on Tumor Cell Lines : A comprehensive study involving multiple tumor cell lines revealed that the compound effectively induced apoptosis in a dose-dependent manner while sparing normal cells .

- Antimicrobial Efficacy Assessment : Research assessing the antimicrobial activity demonstrated that the compound effectively inhibited growth in resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole and thiazole moieties can enhance biological activity. For instance:

- Substituents Influence : The presence of electron-withdrawing groups on the aromatic ring significantly increases the anticancer activity, while certain alkyl substitutions improve antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.